

3-(Perfluorobutyl)propanol chemical structure and properties

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Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

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An In-depth Technical Guide to 3-(Perfluorobutyl)propanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **3-(Perfluorobutyl)propanol**. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated compounds.

Chemical Structure and Properties

3-(Perfluorobutyl)propanol, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a fluorinated alcohol.^[1]^[2] The presence of a perfluorobutyl group significantly influences its physical and chemical properties.

Chemical Structure:

Table 1: Chemical and Physical Properties of **3-(Perfluorobutyl)propanol**

Property	Value
CAS Number	83310-97-8
Molecular Formula	C ₇ H ₇ F ₉ O
Molecular Weight	278.12 g/mol
Appearance	Colorless Oil
Melting Point	-60 to -55 °C
Boiling Point	163-164 °C (lit.)
Density	1.528 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.327 (lit.)
Flash Point	170 °F
Solubility	Slightly soluble in Chloroform and Methanol
pKa (Predicted)	14.79 ± 0.10
Synonyms	4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol, 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol, 3- (Perfluorobutyl)propan-1-ol

[Sources:[\[2\]](#)[\[3\]](#)[\[4\]](#)]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-(Perfluorobutyl)propanol** are provided below. These are representative methods based on general procedures for fluorinated compounds.

A plausible method for the synthesis of **3-(Perfluorobutyl)propanol** is via the reduction of a corresponding perfluorinated ester, such as ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate.

Objective: To synthesize **3-(Perfluorobutyl)propanol** by the reduction of a perfluorinated ester.

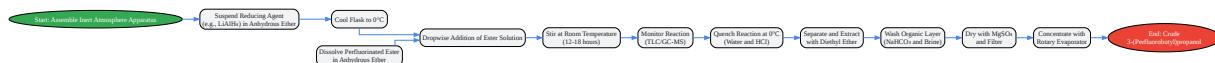
Materials:

- Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
- Lithium aluminium hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Separatory funnel
- Standard glassware for inert atmosphere reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- In the flask, prepare a suspension of a reducing agent (e.g., LiAlH_4) in anhydrous diethyl ether.
- Dissolve ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate in anhydrous diethyl ether and add it to the dropping funnel.
- Cool the flask containing the reducing agent to 0 °C using an ice bath.
- Add the ester solution dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.



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A representative workflow for the synthesis of **3-(Perfluorobutyl)propanol**.

The crude product can be purified by fractional distillation or by a chemical purification method to remove acidic impurities.

Objective: To purify crude **3-(Perfluorobutyl)propanol**.

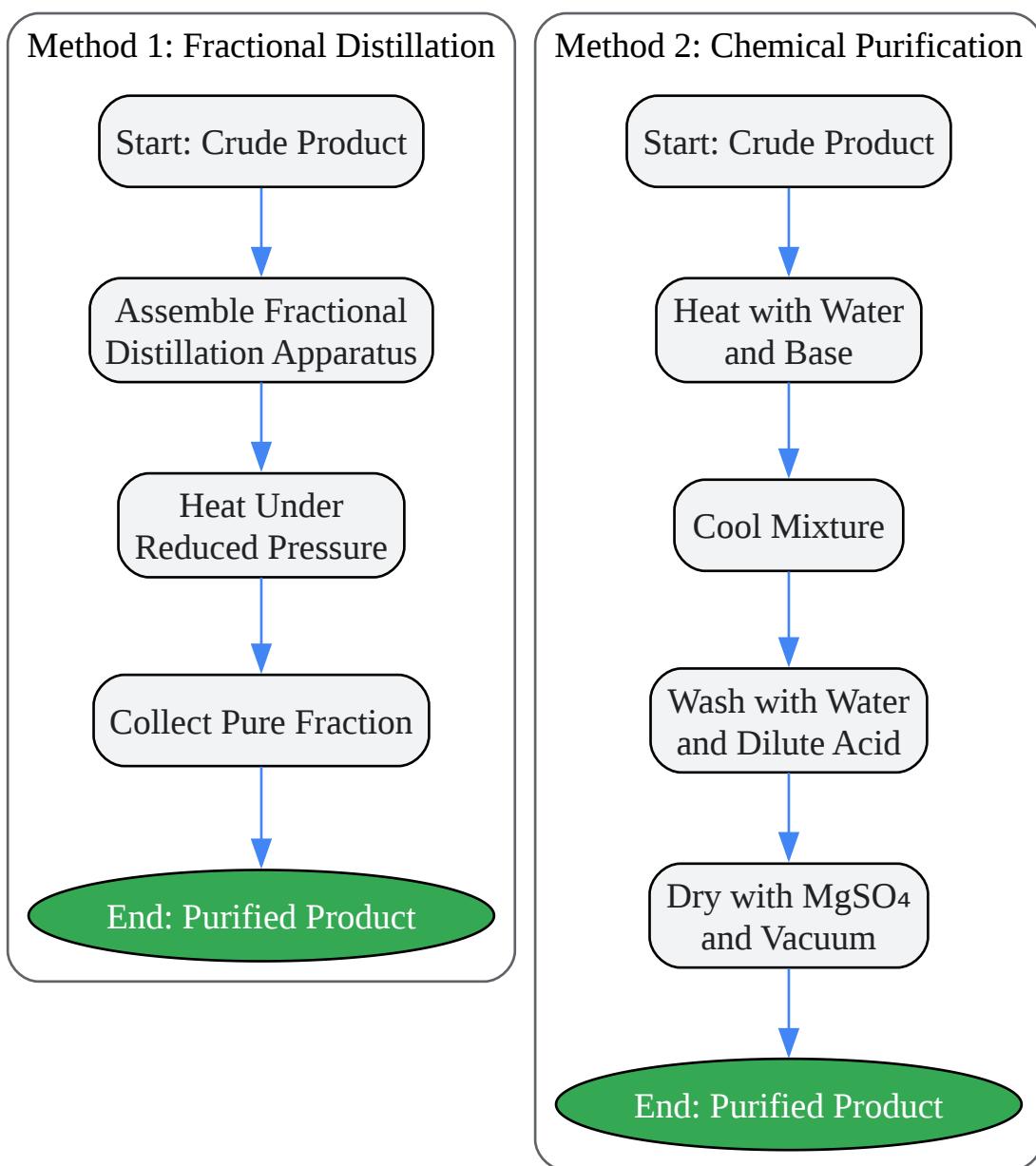
Method 1: Fractional Distillation

- Assemble a fractional distillation apparatus.
- Place the crude product in the distillation flask.

- Heat the flask gradually under reduced pressure.
- Collect the fraction that distills at the boiling point of **3-(Perfluorobutyl)propanol** (163-164 °C at atmospheric pressure; adjust for vacuum).

Method 2: Chemical Purification to Remove Acidic Impurities[\[5\]](#)[\[6\]](#)

- Transfer the crude fluorinated alcohol to a reaction vessel.
- Add water (10-20% by weight of the alcohol) and a base (e.g., sodium hydroxide or potassium hydroxide) to the vessel.
- Heat the mixture to approximately 175-200 °C for several hours with stirring.
- Cool the mixture and transfer it to a separatory funnel.
- Wash the organic layer with water, followed by a dilute acid wash, and then a final water wash to neutralize.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter and remove any residual water by vacuum drying at 60-100 °C.

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Workflows for the purification of **3-(Perfluorobutyl)propanol**.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a suitable method for the analysis of volatile fluorinated compounds like **3-(Perfluorobutyl)propanol**.^{[7][8][9]}

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP 6890 GC with a 5973 MS detector).

- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or a DB-624 semi-polar column.[9]
- Injection: 1 μ L sample, splitless mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: 10 °C/min to 110 °C.
 - Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a flow rate of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI).
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for structural elucidation and purity assessment.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear most downfield, followed by the central methylene group, and the methylene group adjacent to the perfluoroalkyl chain would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms.
- ^{13}C NMR: The carbon NMR would show signals for the three aliphatic carbons, with their chemical shifts influenced by the adjacent electronegative oxygen and perfluoroalkyl group.

- ^{19}F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorobutyl group, with different signals expected for the CF_3 and the three CF_2 groups.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific publicly available data on the biological activity, signaling pathways, and direct applications of **3-(Perfluorobutyl)propanol** in drug development. However, general principles regarding fluorinated compounds and short-chain per- and polyfluoroalkyl substances (PFAS) can provide context for its potential relevance.

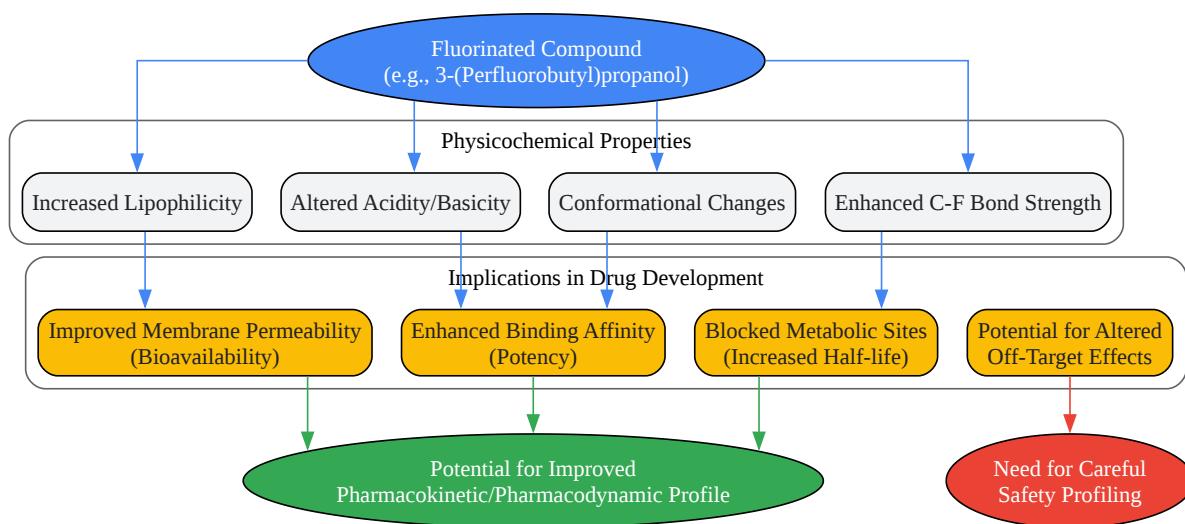
General Effects of Short-Chain PFAS:

- Short-chain PFAS, like **3-(Perfluorobutyl)propanol**, generally exhibit lower bioaccumulation potential compared to their long-chain counterparts.[\[10\]](#)
- Despite lower bioaccumulation, they are persistent in the environment.[\[10\]](#)
- Toxicological studies on some short-chain PFAS have indicated potential effects on the liver, kidneys, and thyroid.[\[11\]](#)
- Some studies have shown that short-chain PFAS may interact with biological molecules, and their smaller size could lead to less steric hindrance in such interactions.[\[12\]](#)

Role of Fluorination in Drug Design: The introduction of fluorine atoms into a drug candidate can significantly alter its properties in beneficial ways:

- Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.
- Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.
- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

- Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.



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Logical relationships of fluorination in drug development.

Given these properties, **3-(Perfluorobutyl)propanol** could be considered as a building block in the synthesis of novel pharmaceutical compounds where the introduction of a short perfluoroalkyl chain is desired to modulate the drug's characteristics. However, thorough toxicological and pharmacological profiling would be essential to determine its suitability and safety for any therapeutic application.

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